molecular formula C16H14N2O5 B5342954 methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate

methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate

Cat. No.: B5342954
M. Wt: 314.29 g/mol
InChI Key: NKQJJKADPMKXFO-UHFFFAOYSA-N
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Description

Methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzoate ester linked to a benzodioxole moiety through an amide bond, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate typically involves a multi-step process:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of 1,3-benzodioxole, which can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Amide Bond Formation: The benzodioxole intermediate is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions, often using reagents like sodium hydroxide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different substituents.

Scientific Research Applications

Methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate exerts its effects is often related to its interaction with biological macromolecules. The benzodioxole moiety can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent modification of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the benzodioxole moiety.

    Methyl 4-{[(1,3-benzodioxol-5-yl)carbonyl]amino}benzoate: Similar but with a different linkage between the benzodioxole and benzoate groups.

Uniqueness

Methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate is unique due to the presence of both the benzodioxole and benzoate moieties, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-ylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-21-15(19)10-2-4-11(5-3-10)17-16(20)18-12-6-7-13-14(8-12)23-9-22-13/h2-8H,9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQJJKADPMKXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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